2-Ciclopropilidenacetato de metilo

Descripción general

Descripción

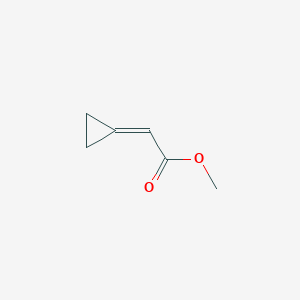

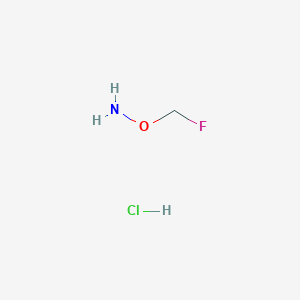

Methyl 2-cyclopropylideneacetate is a chemical compound with the CAS Number: 110793-87-8 . It has a molecular weight of 112.13 . The IUPAC name for this compound is methyl 2-cyclopropylideneacetate . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of Methyl 2-cyclopropylideneacetate involves the Wittig olefinations of cyclopropanone ethyl hemiacetal with appropriately substituted triphenyl methylenephosphoranes . This compound is very reactive and acts as a Michael acceptor .Molecular Structure Analysis

The Inchi Code for Methyl 2-cyclopropylideneacetate is 1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3 . The key for this Inchi Code is CXFUQXWODUHOTN-UHFFFAOYSA-N .Chemical Reactions Analysis

Methyl 2-chloro-2-cyclopropylideneacetate can react with other nucleophiles by first undergoing a Michael addition and then substitution. The product can eventually be cyclized to give spirocyclopropane after functional group interconversion .Physical And Chemical Properties Analysis

Methyl 2-cyclopropylideneacetate is a pale-yellow to yellow-brown liquid . The storage temperature for this compound is -20°C .Aplicaciones Científicas De Investigación

Síntesis de Heterociclos de Importancia Biológica

“2-Ciclopropilidenacetato de metilo” es un bloque de construcción valioso en la síntesis orgánica, particularmente para la construcción de heterociclos biológicamente importantes . Estos compuestos son cruciales en productos farmacéuticos y agroquímicos debido a sus diversas actividades biológicas.

Técnicas de Síntesis Avanzadas

El compuesto sirve como intermedio en métodos de síntesis avanzados, como la ciclopropanación reductiva de Kulinkovich . Este proceso es esencial para crear moléculas más complejas con aplicaciones potenciales en química medicinal.

Derivados de Tetrahidroquinazolinona

Se utiliza para sintetizar derivados de tetrahidroquinazolinona, que tienen potencial terapéutico . Estos derivados se pueden modificar aún más para mejorar sus propiedades farmacológicas.

Análogos de Espirociclopropano

Los investigadores han explorado la síntesis de análogos de espirociclopropano de Tadalafil , un fármaco utilizado para tratar la disfunción eréctil. Esto demuestra el papel del compuesto en el desarrollo de análogos de fármacos existentes para mejorar la eficacia o reducir los efectos secundarios.

Síntesis de Espirociclopropano oxazolina

El compuesto es fundamental en la síntesis de espirociclopropano oxazolina , que son valiosas en la creación de nuevas moléculas con aplicaciones potenciales en ciencia de materiales o como nuevos ligandos en catálisis.

Reacción de Michael y Reacción de Diels-Alder

“this compound” participa en reacciones de adición de Michael y subsiguientes reacciones de Diels-Alder . Estas reacciones son fundamentales en química orgánica para la construcción de compuestos cíclicos.

Síntesis Asistida por Microondas

El compuesto se utiliza en procesos de síntesis asistida por microondas , que son conocidos por su eficiencia y respeto al medio ambiente. Esta aplicación es significativa en la química verde, cuyo objetivo es reducir el impacto ambiental de la síntesis química.

Reacciones de Sustitución Nucleófila

También encuentra aplicación en reacciones de sustitución nucleófila para producir derivados amino de tetrahidroquinazolinonas . Estas reacciones son esenciales en la modificación de la estructura de moléculas bioactivas para su posible uso en el desarrollo de fármacos.

Mecanismo De Acción

Target of Action

Methyl 2-cyclopropylideneacetate is a highly functionalized compound used in organic synthesis Cyclopropyl groups, which are part of the structure of this compound, are known to be important in many herbal compounds and demonstrate antifungal, antibacterial, antiviral, and some enzyme inhibition activities .

Mode of Action

For instance, the reaction of 2-chloro-2-cyclopropylideneacetate with lithium benzylamide took place via a Michael–Michael ring closure (MIMIRC) mechanism in which two molecules of 2-chloro-2 cyclopropylideneacetate were employed .

Biochemical Pathways

The compound is known to be involved in the synthesis of spirocyclopropane annelated to six- and five-member rings . This suggests that it may play a role in the synthesis of complex organic molecules.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-cyclopropylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFUQXWODUHOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-4-[(1R,3aS,5S,14aS)-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methylbut-2-en-1-yl)-7,15-dioxo-3a,4,5,7-tetrahydro-3H,11H-1,5-methanofuro[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methylbut-2-enal](/img/structure/B173392.png)

![3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide](/img/structure/B173401.png)

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)

![1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine](/img/structure/B173425.png)

![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)